molecular formula C12H16N4O3 B140558 1-(5-Ketohexyl)-3-methyl Xanthine CAS No. 38975-46-1

1-(5-Ketohexyl)-3-methyl Xanthine

Cat. No.: B140558
CAS No.: 38975-46-1
M. Wt: 264.28 g/mol
InChI Key: PVUYHZOYPIJUBZ-UHFFFAOYSA-N
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Description

1-(5-Ketohexyl)-3-methyl Xanthine is a synthetic compound that belongs to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects on the central nervous system. This particular compound is characterized by the presence of a keto group on the hexyl chain and a methyl group on the xanthine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Ketohexyl)-3-methyl Xanthine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available xanthine and 5-ketohexyl bromide.

    Alkylation Reaction: The xanthine is alkylated using 5-ketohexyl bromide in the presence of a strong base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using column chromatography to obtain the desired this compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Ketohexyl)-3-methyl Xanthine undergoes several types of chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: The keto group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The methyl group on the xanthine core can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various alkyl or aryl xanthines.

Scientific Research Applications

1-(5-Ketohexyl)-3-methyl Xanthine has several scientific research applications, including:

    Chemistry: It is used as a model compound to study keto-enol tautomerism and other fundamental organic reactions.

    Biology: It serves as a tool to investigate the effects of xanthine derivatives on cellular metabolism and enzyme activity.

    Medicine: The compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as a stimulant.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 1-(5-Ketohexyl)-3-methyl Xanthine involves its interaction with various molecular targets, including:

    Adenosine Receptors: The compound acts as an antagonist at adenosine receptors, leading to increased neuronal activity and alertness.

    Phosphodiesterase Inhibition: It inhibits phosphodiesterase enzymes, resulting in elevated levels of cyclic AMP (cAMP) and enhanced cellular signaling pathways.

    Enzyme Modulation: The compound modulates the activity of various enzymes involved in metabolic processes, contributing to its overall biological effects.

Comparison with Similar Compounds

1-(5-Ketohexyl)-3-methyl Xanthine can be compared with other xanthine derivatives, such as:

    Caffeine: Both compounds are stimulants, but caffeine is more widely consumed and has a broader range of effects.

    Theophylline: Similar to this compound, theophylline is used in the treatment of respiratory diseases due to its bronchodilator effects.

    Pentoxifylline: This compound is used to improve blood flow and has anti-inflammatory properties, distinguishing it from the primarily stimulant effects of this compound.

Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties compared to other xanthine derivatives

Properties

IUPAC Name

3-methyl-1-(5-oxohexyl)-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3/c1-8(17)5-3-4-6-16-11(18)9-10(14-7-13-9)15(2)12(16)19/h7H,3-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUYHZOYPIJUBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCN1C(=O)C2=C(N=CN2)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101203357
Record name 3,9-Dihydro-3-methyl-1-(5-oxohexyl)-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101203357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38975-46-1
Record name 3,9-Dihydro-3-methyl-1-(5-oxohexyl)-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38975-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Ketohexyl)-3-methylxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038975461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,9-Dihydro-3-methyl-1-(5-oxohexyl)-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101203357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-KETOHEXYL)-3-METHYLXANTHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8NS1DNH2U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A sodium methanol solution (prepared by adding sodium (20 mg, 0.9 mmol) to 1 ml of methanol) was added to a solution of 1-(5-oxohexyl)-3-methyl-7(methylpivaloyl)xanthine (270 mg, 0.7 mmol) in 4 ml of methanol and stirred for 15 min. The reaction mixture was poured into water (20 ml), then extracted with 25% ethanol/dichloromethane (4×50 ml). The organic extracts were combined, dried with sodium sulfate, and evaporated to give a yellow solid. The solid was washed with ether to remove impurities and give CT1505 (1-(5-oxohexyl)-3-methylxanthine) as a white solid (120 mg, 0.45 mmol, 65% yield).
Quantity
1 mL
Type
reactant
Reaction Step One
Name
1-(5-oxohexyl)-3-methyl-7(methylpivaloyl)xanthine
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Yield
65%

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